molecular formula C11H16ClNO4 B1430694 5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride CAS No. 1461709-31-8

5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride

Cat. No.: B1430694
CAS No.: 1461709-31-8
M. Wt: 261.7 g/mol
InChI Key: XOCSDJURQMIAOT-UHFFFAOYSA-N
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Description

“5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1461709-31-8 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C11H16ClNO4 . The InChI code is 1S/C11H15NO4.ClH/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8;/h3-4,8,12H,1-2,5-7H2,(H,13,14);1H .

Scientific Research Applications

Synthesis and Biological Activity

One area of study focuses on the synthesis of furan carboxylic acid derivatives and their biological activity. For example, Weerachai Phutdhawong et al. (2019) prepared methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives and studied their cytotoxicity against cancer cell lines and bacteria, discovering significant biological activity in some derivatives (Weerachai Phutdhawong et al., 2019). This underscores the potential of furan carboxylic acid derivatives in the development of new therapeutic agents.

Analytical Chemistry Applications

Furan carboxylic acid derivatives are also useful in analytical chemistry. M. J. Nozal et al. (2001) described a method for determining various furan derivatives in honey samples using high-performance liquid chromatography, highlighting the utility of these compounds as analytical standards (M. J. Nozal et al., 2001).

Catalysis and Chemical Synthesis

The role of furan carboxylic acid derivatives in catalysis and chemical synthesis has been explored as well. Hao‐Yu Jia et al. (2019) demonstrated an enzyme-catalyzed process for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, offering a biobased route to valuable chemicals (Hao‐Yu Jia et al., 2019).

Materials Science

In materials science, furan carboxylic acid derivatives are investigated for their potential in creating new materials. S. Dutta et al. (2015) reported on the production of acid chloride derivatives from biomass-derived furan compounds, showcasing their applicability in synthesizing biofuels and polymers (S. Dutta et al., 2015).

Antimicrobial Activity

The antimicrobial properties of furan carboxylic acid derivatives have been studied as well. A new carboxylic acid derivative showed promising results against various pathogenic bacteria and fungi, indicating the potential for these compounds in developing new antimicrobial agents (L. C. Dias et al., 2015).

Safety and Hazards

The safety and hazards of this compound are not specified . It’s always recommended to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

5-[(oxolan-2-ylmethylamino)methyl]furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8;/h3-4,8,12H,1-2,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCSDJURQMIAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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